molecular formula C10H15ClN4O B15299738 3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide

3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide

Cat. No.: B15299738
M. Wt: 242.70 g/mol
InChI Key: KGRYQQVDTPPXQY-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide is unique due to its combination of a chloro-substituted pyrazole ring, a cyclopropyl group, and a methylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄ClN₃O
  • Molecular Weight : 241.70 g/mol
  • CAS Number : 1469284-79-4

The compound exhibits several biological activities primarily attributed to its structural components, including:

  • Inhibition of Enzymatic Activity : The presence of the pyrazole ring is known to interact with various enzymes, potentially inhibiting their activity.
  • Antimicrobial Properties : Initial studies suggest that derivatives of pyrazole compounds can exhibit antibacterial and antifungal properties, which may extend to this compound.

Antimicrobial Activity

A study focusing on related pyrazole derivatives indicated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025
Compound CKlebsiella pneumoniae32 - 512

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial effects, indicating potential for further development in treating infections caused by resistant strains .

Case Study: Antifungal Activity

In a comparative study involving various pyrazole derivatives, the compound demonstrated moderate antifungal activity against Candida albicans and Fusarium oxysporum. The results indicated that structural modifications could enhance antifungal potency:

CompoundFungal StrainMIC (µg/mL)
Compound DCandida albicans16.69 - 78.23
Compound EFusarium oxysporum56.74 - 222.31

The research highlighted that halogen substitutions significantly influence the bioactivity of these compounds .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown varied absorption and distribution characteristics. Notably, studies indicate potential metabolic pathways involving cytochrome P450 enzymes which could affect drug interactions and efficacy .

Properties

Molecular Formula

C10H15ClN4O

Molecular Weight

242.70 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide

InChI

InChI=1S/C10H15ClN4O/c1-13-10(9(12)16,7-2-3-7)6-15-5-8(11)4-14-15/h4-5,7,13H,2-3,6H2,1H3,(H2,12,16)

InChI Key

KGRYQQVDTPPXQY-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=C(C=N1)Cl)(C2CC2)C(=O)N

Origin of Product

United States

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